molecular formula C13H8N2O2 B13937521 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one

2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one

Cat. No.: B13937521
M. Wt: 224.21 g/mol
InChI Key: ZQENRMYLXUZWPI-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one (CAS Number: 53904-12-4) is a high-purity chemical compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 g/mol. This benzo[d][1,3]oxazin-4-one derivative is a privileged N, O-heterocyclic skeleton of significant interest in organic synthesis, medicinal chemistry, and material science . Researchers value this compound for its role as a key synthetic intermediate and its potential in biological evaluations. The core 1,3-benzoxazin-4-one structure is known to act as an excellent N-centered directing group for regioselective ortho-C-H functionalization, enabling the synthesis of more complex fused heterocycles . Furthermore, derivatives of this chemical class have been identified as promising scaffolds in drug discovery. Notably, closely related 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one analogs have been modeled and studied as potent inhibitors of serine proteases, including human neutrophil elastase (HNE) . HNE is a key enzyme implicated in the pathology of inflammatory diseases, making its inhibitors attractive targets for anti-inflammatory therapeutics . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-pyridin-2-yl-3,1-benzoxazin-4-one

InChI

InChI=1S/C13H8N2O2/c16-13-9-5-1-2-6-10(9)15-12(17-13)11-7-3-4-8-14-11/h1-8H

InChI Key

ZQENRMYLXUZWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Pyridin Yl Benzo D 1 2 Oxazin 4 One

Conventional and Modern Synthetic Strategies for the Core Skeleton

The construction of the 2-substituted benzo[d] nih.govnih.govoxazin-4-one skeleton, including the pyridinyl variant, has been approached through several established and emerging synthetic routes. These methods primarily focus on the efficient formation of the oxazinone ring from readily available precursors.

Condensation Reactions Utilizing Anthranilic Acid Derivatives

The most traditional and widely employed method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the condensation of anthranilic acid or its derivatives with a suitable acylating agent. uomosul.edu.iqrsc.org This approach is valued for its straightforwardness and the accessibility of the starting materials.

In a typical procedure, anthranilic acid is reacted with an acid chloride, such as picolinoyl chloride (pyridine-2-carbonyl chloride), in the presence of a base like pyridine (B92270). uomosul.edu.iq The reaction proceeds through the initial N-acylation of the anthranilic acid, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or heat, yields the final benzoxazinone (B8607429) ring. One established mechanism suggests that a second equivalent of the acid chloride reacts with the carboxylic acid group of the N-acylated intermediate to form a mixed anhydride (B1165640), which then facilitates the cyclization and elimination of a molecule of the acid to furnish the benzoxazinone derivative. uomosul.edu.iq

Another variation involves the reaction of anthranilic acid with nicotinic acid derivatives in the presence of a coupling agent like phosphorus oxychloride to yield the corresponding 2-pyridyl benzoxazinone. uomosul.edu.iq The use of different substituted anthranilic acids allows for the introduction of various functionalities onto the benzene (B151609) ring of the benzoxazinone core.

A one-pot synthesis has also been developed where anthranilic acid and an alkyl or aryl carboxylic acid chloride are reacted in the presence of triethylamine (B128534) and a cyclizing agent like cyanuric chloride/dimethylformamide at room temperature, providing high yields of the desired 2-substituted-4H-3,1-benzoxazin-4-one. nih.gov

ReactantsReagents/ConditionsProductYieldReference
Anthranilic acid, Benzoyl chloridePyridine2-Phenyl-4H-3,1-benzoxazin-4-oneHigh rsc.org
Anthranilic acid, Nicotinic acid derivativesPhosphorus oxychloride2-Pyridyl-4H-3,1-benzoxazin-4-one- uomosul.edu.iq
Anthranilic acid, Benzoyl chlorideTriethylamine, Cyanuric chloride/DMF2-Phenyl-4H-3,1-benzoxazin-4-oneHigh nih.gov

Cyclization Reactions with Heterocyclic Precursors

While the condensation of anthranilic acid is a primary route, the formation of the benzoxazinone ring can also be achieved through the cyclization of more complex precursors that already contain a heterocyclic moiety. This can be particularly useful for creating fused-ring systems or introducing specific substituents.

For instance, the synthesis of polysubstituted pyridines has been demonstrated using 1,4-oxazinone precursors in a tandem cycloaddition/cycloreversion reaction sequence. nih.gov While this represents the reverse of the desired transformation, it highlights the chemical interplay between these heterocyclic systems. The development of synthetic routes that start with a pre-formed pyridine ring and construct the benzoxazinone portion is an area of ongoing research. Such a strategy would involve an ortho-functionalized pyridine derivative that can undergo intramolecular cyclization with a suitable benzoic acid derivative.

Transition-Metal Catalyzed Approaches in 2-Substituted Benzo[d]nih.govnih.govoxazin-4-one Synthesis

Modern organic synthesis has increasingly turned to transition-metal catalysis to achieve efficient and selective bond formations. In the context of benzoxazinone synthesis, these methods offer alternatives to traditional condensation reactions, often with milder reaction conditions and broader substrate scope.

Copper-catalyzed reactions have been reported for the synthesis of 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones. One such method involves a one-pot decarboxylative coupling of α-keto acids with anthranilic acids, catalyzed by copper(I) chloride, which proceeds through an amidation process. nih.gov This methodology is compatible with a range of anthranilic acids and α-keto acids, including those with heteroaryl groups, suggesting its potential applicability for the synthesis of 2-pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one.

Palladium catalysis has also been explored, for example, in the synthesis of related benzodiazepine (B76468) structures, indicating the potential for similar strategies to be adapted for benzoxazinone formation. mdpi.com While specific examples for the direct transition-metal-catalyzed synthesis of 2-pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one are not extensively detailed in the provided literature, the general success of these catalysts in forming C-N and C-O bonds in related heterocyclic systems points to a promising area for future synthetic development.

CatalystReactantsProductKey FeaturesReference
Copper(I) chlorideAnthranilic acids, α-Keto acids2-Substituted-4H-benzo[d] nih.govnih.govoxazin-4-onesOne-pot, mild conditions, decarboxylative coupling nih.gov

Advanced Reaction Conditions and Green Chemistry in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. This includes the use of alternative energy sources and solvent-free conditions to reduce environmental impact and improve reaction efficiency.

Mechanochemical Synthesis Protocols for Benzo[d]nih.govnih.govoxazin-4-one Derivatives

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), offers a powerful, solvent-free alternative to traditional solution-phase synthesis. This technique can lead to faster reaction times, higher yields, and reduced waste.

A rapid and efficient mechanochemical synthesis of substituted 4H-3,1-benzoxazin-4-ones has been reported using solvent-assisted grinding. organic-chemistry.org This method employs the cyclodehydration of N-substituted anthranilic acid derivatives in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (B44618) (PPh3). The reactions are typically complete within minutes at room temperature and provide good to excellent yields. organic-chemistry.org This approach is noted for its use of inexpensive reagents and minimal solvent, making it an attractive green chemistry protocol. organic-chemistry.org The broad scope of the reaction suggests its applicability to the synthesis of N-(pyridin-2-oyl)anthranilic acid, which would then cyclize to the target compound under these conditions.

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating methods. asianpubs.org The application of microwave energy to the synthesis of benzoxazinones has been shown to be highly effective.

The cyclodehydration of 2-acylaminobenzoic acids using acetic anhydride can be achieved rapidly and efficiently under microwave irradiation in a solvent-free setting. asianpubs.org This method requires a lower amount of acetic anhydride compared to conventional heating. asianpubs.org Microwave-assisted synthesis has also been applied to the reaction of anthranilic acid with orthoesters, leading to the formation of 2-substituted benzoxazinones. nih.gov Furthermore, the one-pot synthesis of 4H-benzo nih.govnih.govoxazin-4-ones from isatoic anhydrides and acetic anhydride over a basic alumina (B75360) support is significantly accelerated by microwave irradiation. These examples demonstrate the versatility and efficiency of microwave-assisted protocols in the synthesis of the benzoxazinone core structure.

MethodReactantsReagents/ConditionsKey AdvantagesReference
MechanochemicalN-Substituted anthranilic acidsTCT, PPh3, solvent-assisted grindingRapid (1-2 min), solvent-free, high yields organic-chemistry.org
Microwave-Assisted2-Acylaminobenzoic acidsAcetic anhydride, solvent-freeFast, reduced reagent amount, high yields asianpubs.org
Microwave-AssistedIsatoic anhydridesAcetic anhydride, basic aluminaOne-pot, excellent yields

Catalyst-Free Annulation and Cycloaddition Reactions

While specific catalyst-free annulation and cycloaddition reactions involving 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one are not extensively documented, related studies on similar benzoxazinone scaffolds provide insight into potential synthetic pathways. For instance, catalyst-free annulations of 2-(4H-benzo[d] nih.govresearchgate.netoxazin-4-yl)acrylates have been successfully achieved under mild conditions. researchgate.netrsc.org These reactions demonstrate the inherent reactivity of the benzoxazinone core towards cycloaddition.

In one study, the reaction of 2-(4H-benzo[d] nih.govresearchgate.netoxazin-4-yl)acrylates with sulfur ylides resulted in the formation of various 1,2-dihydroquinolines in high yields. researchgate.net Furthermore, [3+2]-annulations of these acrylates with α,β-unsaturated imines have been shown to produce a broad range of polysubstituted 2,3-dihydropyrroles with high efficiency. researchgate.net These examples of catalyst-free cycloadditions on a related benzoxazinone backbone suggest that 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one could potentially undergo similar transformations, serving as a valuable synthon in the construction of more complex heterocyclic systems without the need for a metal or Lewis acid catalyst.

Functionalization and Derivatization Strategies for 2-Pyridin-2-yl-benzo[d]nih.govresearchgate.netoxazin-4-one

Modifications at the Pyridine Moiety and Positional Isomerism

The functionalization of the pyridine ring in 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one offers a pathway to modulate its physicochemical and biological properties. The position of the nitrogen atom within the pyridine ring significantly influences the molecule's electronic and conformational characteristics. A comparative study of 2-pyridin-3-yl-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives has provided insights into the impact of positional isomerism. nih.govresearchgate.net Computational modeling of these derivatives has been employed to build a common binding model into the human neutrophil elastase binding site, highlighting the importance of the pyridine nitrogen's location for potential biological activity. nih.govresearchgate.net

While specific modifications to the pyridine moiety of the 2-pyridin-2-yl isomer are not detailed in the available literature, general strategies for pyridine functionalization can be considered. These could include electrophilic substitution reactions, such as nitration or halogenation, directed by the electron-withdrawing nature of the benzoxazinone core, or nucleophilic substitution on a pre-functionalized pyridine ring. The relative reactivity of the different positions on the pyridine ring would be influenced by the electronic interplay between the two heterocyclic systems.

Substituent Introduction on the Benzo Ring System

Introducing substituents onto the benzo ring of 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one is a key strategy for creating a library of derivatives with diverse properties. The synthesis of various substituted benzoxazinones typically starts from correspondingly substituted anthranilic acids. nih.gov For example, electron-donating or electron-withdrawing groups on the anthranilic acid precursor can be carried through the synthesis to yield the final substituted benzoxazinone.

Common synthetic routes, such as the reaction of substituted anthranilic acids with acid chlorides, allow for the incorporation of a wide range of functional groups onto the benzo ring system. uomosul.edu.iq The nature and position of these substituents can influence the reaction yields and the electronic properties of the final molecule. For instance, electron-withdrawing groups on the aromatic ring of the anthranilic acid have been observed to favor the formation of dihydro-benzoxazinone intermediates in some synthetic pathways. nih.gov

Regioselective Functionalization of the Oxazinone Ring

The oxazinone ring of 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one possesses reactive sites that can be targeted for regioselective functionalization. The C2 and C4 positions of the benzo[d] nih.govresearchgate.netoxazin-4-one core are known to have partial positive charges, making them susceptible to nucleophilic attack. nih.gov This reactivity can be exploited to introduce various functional groups.

While specific examples for the 2-pyridin-2-yl derivative are scarce, studies on other 2-substituted benzoxazinones demonstrate the feasibility of such transformations. For instance, the oxazinone ring can be opened by nucleophiles, leading to the formation of quinazolinones or other heterocyclic systems. researchgate.net The regioselectivity of these reactions would be influenced by the nature of the nucleophile and the reaction conditions, as well as the electronic influence of the 2-pyridinyl substituent.

Reaction Mechanism Elucidation in 2-Pyridin-2-yl-benzo[d]nih.govresearchgate.netoxazin-4-one Synthesis

The most common method for the synthesis of 2-substituted-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of a base like pyridine. rsc.org The mechanism for the formation of 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, a close analog, has been investigated and provides a likely pathway for the synthesis of the title compound. rsc.orgjocpr.com

The reaction is proposed to proceed through the following steps:

N-acylation: The amino group of anthranilic acid acts as a nucleophile and attacks the carbonyl carbon of the first molecule of the acid chloride (e.g., picolinoyl chloride for the synthesis of the title compound), leading to the formation of an N-acylated anthranilic acid intermediate.

Mixed Anhydride Formation: The carboxylic acid group of the N-acylated intermediate reacts with a second molecule of the acid chloride to form a mixed anhydride.

Cyclization and Dehydration: The lone pair of electrons on the amide nitrogen then attacks the carbonyl carbon of the mixed anhydride, leading to a cyclized intermediate. Subsequent loss of a molecule of acid (e.g., picolinic acid) and dehydration results in the formation of the final 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one product.

It is noteworthy that the reaction conditions and the nature of the reactants can significantly impact the outcome. For instance, in an acid-catalyzed reaction of anthranilic acids with orthoesters, it was observed that a strong electron-withdrawing pyridine ring in place of an aryl ring resulted in no product formation. nih.gov This suggests that the electronic properties of the pyridine ring play a crucial role in the feasibility of certain synthetic routes. The electron-withdrawing nature of the pyridine ring can diminish the nucleophilicity of the amino group of the anthranilic acid precursor, thereby hindering the initial acylation step or subsequent cyclization.

The following table summarizes the key reactants and products in the synthesis of 2-substituted benzoxazinones.

Starting Material 1Starting Material 2ProductReference
Anthranilic acidBenzoyl chloride2-phenyl-4H-3,1-benzoxazin-4-one rsc.org
Substituted anthranilic acidsAcid chloridesSubstituted 2-aryl-3,1-benzoxazin-4-ones uomosul.edu.iq
Anthranilic acidOrthoesters2-alkyl/aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Pyridin Yl Benzo D 1 2 Oxazin 4 One Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic framework and spatial arrangement can be constructed.

Elucidation of Molecular Connectivity via 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For a typical 2-pyridin-2-yl-benzo[d] orgchemres.orgualberta.caoxazin-4-one derivative, the spectrum is characterized by distinct regions. The protons of the pyridine (B92270) ring typically appear in the downfield region (δ 8.5-7.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzoxazinone (B8607429) ring also resonate in the aromatic region (δ 8.2-7.2 ppm).

The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton. Key resonances include the carbonyl carbon (C4) of the oxazinone ring, which is typically observed at a significantly downfield shift (around δ 160 ppm), and the C2 carbon linked to the pyridine ring, appearing around δ 155-158 ppm. researchgate.net

To establish definitive connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the pyridine and benzene (B151609) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom that bears a proton.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Benzoxazinone Moiety
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-~157.8
C4-~160.1
C4a-~146.5
C5~8.1 (dd)~128.0
C6~7.5 (t)~127.5
C7~7.8 (t)~136.9
C8~7.9 (d)~118.2
C8a-~116.0

Data extrapolated from structurally similar 2-phenyl-4H-benzo[d] orgchemres.orgualberta.caoxazin-4-one. researchgate.net

Conformational Preferences as Revealed by NMR Techniques

The single bond connecting the pyridine ring and the benzoxazinone ring allows for potential rotation, leading to different conformational preferences. The planarity and rotational barrier of the molecule can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional shape. Spatial proximity between a proton on the pyridine ring (e.g., H-6') and a proton on the benzoxazinone ring (e.g., H-8) would suggest a relatively planar conformation. Computational modeling often complements these studies to determine the lowest energy conformers. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Key Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. For 2-pyridin-2-yl-benzo[d] orgchemres.orgualberta.caoxazin-4-one derivatives, the FTIR spectrum is dominated by several characteristic absorption bands.

The most prominent peak is the carbonyl (C=O) stretching vibration of the lactone group in the oxazinone ring, which typically appears as a strong band in the region of 1750-1720 cm⁻¹. researchgate.netnih.gov Another key vibration is the C=N stretch of the imine functionality at the C2 position, which is expected around 1680-1640 cm⁻¹. The stretching vibrations of the aromatic C=C bonds in both the benzene and pyridine rings are observed in the 1610-1450 cm⁻¹ range. Furthermore, a strong band corresponding to the C-O-C (aryl-ether) stretching vibration within the oxazinone ring is typically found in the 1250-1150 cm⁻¹ region. orgchemres.orgmdpi.com

Table 2: Key FTIR Absorption Bands for Benzoxazinone Derivatives
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
C=O (Lactone)Stretch1750 - 1720Strong
C=N (Imine)Stretch1680 - 1640Medium-Strong
C=C (Aromatic)Stretch1610 - 1450Medium-Variable
C-O-C (Aryl Ether)Asymmetric Stretch1250 - 1150Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is generated, allowing for the precise determination of the molecular mass.

The fragmentation of 2-pyridin-2-yl-benzo[d] orgchemres.orgualberta.caoxazin-4-one under electron impact (EI) or collision-induced dissociation (CID) is expected to follow characteristic pathways. A primary fragmentation event often involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the oxazinone ring, a common pathway for lactones and amides. sapub.orgacs.org This would result in a significant fragment ion corresponding to a pyridinyl-substituted benzoxazole (B165842) cation. Subsequent fragmentation could involve the cleavage of the pyridine ring, leading to characteristic ions such as the pyridinium (B92312) cation (m/z 78) or related fragments. rsc.org Analysis of these fragmentation pathways provides strong corroborating evidence for the proposed structure. researchgate.netnih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule's chromophoric system. The conjugated system of 2-pyridin-2-yl-benzo[d] orgchemres.orgualberta.caoxazin-4-one, which extends across both the benzoxazinone and pyridine rings, gives rise to characteristic absorption bands.

Typically, such compounds exhibit strong absorptions in the UV region, corresponding to π→π* transitions. acs.org The spectra are often characterized by multiple bands. For instance, the spectrum of the parent pyridine molecule shows absorptions around 250-260 nm. nist.gov The extended conjugation provided by the benzoxazinone moiety is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual components. researchgate.net The position and intensity of these absorption bands can be influenced by substituents on either ring system and by the polarity of the solvent. researchgate.netrsc.org

Table 3: Representative UV-Vis Absorption Data for Related Heterocyclic Systems
Compound Classλ_max (nm)Type of Transition
Benzoxazinone Derivatives~280 - 350π→π
2-Substituted Pyridines~260 - 290π→π

Values are generalized and can vary significantly with substitution and solvent. researchgate.netacs.orgnist.gov

Single-Crystal X-ray Diffraction Studies for Absolute Structure and Solid-State Conformation

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unparalleled, definitive view of the molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the absolute structure and revealing the solid-state conformation.

For a 2-pyridin-2-yl-benzo[d] orgchemres.orgualberta.caoxazin-4-one derivative, a crystal structure analysis would confirm the planarity of the benzoxazinone system and determine the dihedral angle between the planes of the benzoxazinone and pyridine rings. nih.gov This angle is a critical conformational parameter. Furthermore, the analysis reveals how molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the material's physical properties. mdpi.com

Table 4: Illustrative Crystallographic Parameters for a Related Heterocyclic Compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5329
b (Å)11.8099
c (Å)9.7632
β (°)92.940
Volume (ų)867.42
Z (molecules/unit cell)4

Data from the related compound 2-(Pyridin-2-yl)-1,3-oxathiane, provided for illustrative purposes.

Computational and Theoretical Investigations of 2 Pyridin Yl Benzo D 1 2 Oxazin 4 One Derivatives

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of molecules. researchgate.netscirp.org These methods provide a detailed picture of electron distribution and orbital energies, which are key to understanding a molecule's stability and chemical reactivity.

Density Functional Theory (DFT) Calculations of Molecular Orbitals (HOMO, LUMO) and Energy Gap

DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.com Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scirp.org

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. scirp.org Theoretical studies on related heterocyclic compounds demonstrate that these energy values can be precisely calculated, offering predictive power for their chemical behavior. nih.gov For instance, in studies of similar complex heterocyclic systems, HOMO-LUMO gaps are typically calculated to be in the range of 4-5 eV, indicating stable molecular structures. researchgate.net

Table 1: Illustrative Frontier Orbital Energies and Energy Gap

Parameter Energy (eV) Implication
EHOMO -6.35 Capacity for electron donation
ELUMO -1.85 Capacity for electron acceptance

| Energy Gap (ΔE) | 4.50 | High molecular stability |

Note: The data in this table is representative of typical values for similar heterocyclic structures as specific DFT data for the title compound is not available in the cited literature.

Prediction of Reactivity Descriptors and Electrostatic Potentials

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.gov These descriptors, such as chemical hardness (η), softness (σ), and electronegativity (χ), provide a quantitative basis for the principles of chemical reactivity. electrochemsci.org

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. electrochemsci.org These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored areas on an MEP map indicate negative electrostatic potential, where electrophilic attacks are likely to occur, while blue areas denote positive potential, susceptible to nucleophilic attack. Such maps are crucial for predicting how a molecule will interact with other reagents or biological receptors. electrochemsci.org

Conformational Analysis Using Advanced Computational Algorithms

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule's atoms. researchgate.net

Exploration of Conformational Hypersurfaces

A molecule with rotatable bonds can exist in numerous conformations. The potential energy of the molecule as a function of its bond rotations defines its conformational potential energy hypersurface. Computational algorithms are used to explore this complex surface to locate the global minimum energy conformer and other low-energy, biologically relevant conformations. This exploration is vital because the conformation responsible for biological activity (the bioactive conformation) may not be the absolute lowest energy state. researchgate.net

Comparative Analysis of Conformational Searching Tools (e.g., OMEGA, HYPERCHEM, MOPAC)

Several software packages are available for performing conformational searches, each employing different algorithms. A comparative study on derivatives of 2-pyridin-3-yl-benzo[d] Current time information in Edmonton, CA.researchgate.netoxazin-4-one provides direct insight into the performance of different tools for this class of compounds. researchgate.netnih.gov

In this study, OMEGA, HYPERCHEM, and MOPAC were used to generate conformers for the benzoxazinone (B8607429) derivatives. researchgate.netnih.gov The quality and relevance of the generated conformer libraries were then assessed by their ability to model the interactions with a known protein target, human neutrophil elastase. The findings concluded that the OMEGA software was the most effective, generating the most representative conformers for accurately modeling the protein-ligand interactions observed in molecular docking simulations. researchgate.netnih.gov This highlights the importance of selecting the appropriate computational tool to generate biologically relevant conformations for subsequent virtual screening and drug design efforts.

Table 2: Comparison of Conformational Search Software for Benzoxazinone Derivatives

Software Method Type Key Finding Reference
OMEGA Knowledge-based torsional search Generated the most representative conformers for protein-ligand modeling. researchgate.netnih.gov
HYPERCHEM Molecular Mechanics (MM+) Used for initial structure drawing and conformational analysis. researchgate.net

| MOPAC | Semi-empirical quantum mechanics (AM1, PM6, RM1) | Employed for further energy minimization of conformers. | researchgate.net |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rdd.edu.iqresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. rdd.edu.iq

In the case of 2-pyridin-3-yl-benzo[d] Current time information in Edmonton, CA.researchgate.netoxazin-4-one derivatives, molecular docking studies were performed to build a common binding model into the active site of human neutrophil elastase, a protein implicated in inflammatory diseases. researchgate.netnih.gov Using the conformers generated from the analysis described in section 4.2.2, both rigid and flexible docking simulations were carried out with programs such as FRED and GLIDE. researchgate.net

The results of these simulations identified the likely binding poses of the inhibitors within the protein's active site. researchgate.net This information is crucial for understanding the structure-activity relationship (SAR), revealing which parts of the molecule are essential for binding and which can be modified to improve potency or selectivity. The docking studies successfully rationalized the interactions between the benzoxazinone core and the amino acid residues of the target protein, providing a structural hypothesis for their inhibitory mechanism. researchgate.net

Identification and Characterization of Putative Biological Targets and Binding Sites

A crucial first step in drug development is the identification of biological targets. For derivatives of the benzo[d] nih.govscielo.broxazin-4-one core structure, computational studies have been key in proposing and validating their molecular targets.

Research has identified several enzymes as potential targets for this class of compounds. Notably, human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases, has been investigated as a primary target for 2-pyridin-3-yl-benzo[d] nih.govscielo.broxazin-4-one derivatives. nih.govresearchgate.net Computational models have been constructed to understand how these inhibitors fit into the HNE binding site. nih.govresearchgate.net

Beyond HNE, other related enzymes have been identified as targets for the broader class of 4H-3,1-benzoxazin-4-one derivatives. These include Cathepsin G (CatG), another serine protease involved in inflammation. researchgate.net Furthermore, a high-throughput virtual screening study identified a complex benzoxazinone derivative as a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, which are critical targets in gastric cancer. nih.gov These studies not only identify the target protein but also characterize the specific binding site, detailing the amino acid residues that are crucial for ligand interaction.

Derivative ClassPutative Biological TargetTherapeutic Area
2-Pyridin-3-yl-benzo[d] nih.govscielo.broxazin-4-oneHuman Neutrophil Elastase (HNE)Anti-inflammatory
4H-3,1-Benzoxazin-4-oneCathepsin G (CatG)Anti-inflammatory
5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivativesEGFR / HER2 KinasesOncology

Evaluation of Binding Affinities and Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Once a target is identified, molecular docking and binding free energy calculations are employed to evaluate the affinity and specific molecular interactions between the ligand and the receptor. These studies reveal how the compound binds and what forces stabilize the complex.

For the dual EGFR/HER2 inhibitor, compound C3 (5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione), computational analysis predicted favorable binding energies. nih.gov The stability of the complex was attributed to numerous interactions, including hydrogen bonds and hydrophobic contacts with key residues in the kinase domains. nih.gov For instance, interactions with residues such as Met793 in EGFR and Met801 in HER2 were identified as crucial for binding. nih.gov

Similarly, studies on 2-pyridin-3-yl-benzo[d] nih.govscielo.broxazin-4-one derivatives targeting HNE have focused on building a common binding model that highlights essential interactions like hydrogen bonding within the catalytic domain. nih.gov The evaluation of these non-covalent interactions is fundamental for understanding the mechanism of inhibition and for guiding further chemical modifications to improve potency.

Compound/DerivativeTargetPredicted Binding Free Energy (kJ/mol)Key Interaction ModesInteracting Residues (Examples)
Compound C3EGFR-195.45Hydrogen Bonding, Hydrophobic InteractionsMet793, Leu718, Val726, Ala743, Lys745
Compound C3HER2-202.12Hydrogen Bonding, Hydrophobic InteractionsPhe864, Leu752, Thr862, Met801, Leu726
2-pyridin-3-yl-benzo[d] nih.govscielo.broxazin-4-one derivativesHNENot SpecifiedHydrogen BondingNot Specified

Validation of Docking Protocols and Software (e.g., FRED, GLIDE, MVD)

The reliability of in silico predictions is highly dependent on the accuracy of the computational methods used. Therefore, validating the docking protocols and software is a critical step in the research process.

In the study of HNE inhibitors, a comparative analysis of different software was performed. nih.govresearchgate.net The conformational analysis tools OMEGA, HYPERCHEM, and MOPAC were used to generate ligand structures, which were then docked into the HNE binding site using the FRED and GLIDE programs. nih.govresearchgate.net The researchers concluded that the OMEGA software was most effective at generating representative conformers for modeling the protein-ligand interactions. nih.govresearchgate.net

A common validation technique involves redocking a known co-crystallized ligand back into its protein's binding site. nih.gov The accuracy of the docking protocol is then assessed by calculating the root mean square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can reliably reproduce experimental binding modes. nih.gov

SoftwareFunctionApplication in Benzoxazinone-related Research
OMEGA, HYPERCHEM, MOPACConformational AnalysisUsed to generate conformers of 2-pyridin-3-yl-benzo[d] nih.govscielo.broxazin-4-one inhibitors. nih.govresearchgate.net
FRED, GLIDEMolecular DockingEmployed for rigid and flexible docking of benzoxazinone derivatives into the HNE target protein. nih.govresearchgate.net
MOE (Molecular Operating Environment)Molecular DockingUtilized for docking potential inhibitors into the E. coli Fab-H receptor and vitamin D receptor. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time.

For the dual EGFR/HER2 inhibitor C3, atomistic MD simulations were conducted to understand the dynamic behavior and stability of the protein-ligand complexes. nih.gov Such simulations can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds, thus providing stronger evidence for the proposed binding mode. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, radius of gyration (Rg), and the number of hydrogen bonds over time are analyzed to assess the stability of the complex. acs.orgmdpi.com

In Silico ADME Properties Prediction and Drug-Likeness Assessment

A promising therapeutic candidate must not only bind its target effectively but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail later in development.

These predictions often involve calculating physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com These parameters are used to assess "drug-likeness," often by applying rules such as Lipinski's Rule of Five. For related aza-heterocyclic compounds, properties like water solubility and potential for blood-brain barrier penetration have been assessed using platforms like SwissADME. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Analyses for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which structural features are most important for potency.

Both 2D- and 3D-QSAR models have been developed for various heterocyclic scaffolds similar to the pyridinyl-benzoxazinone core. mdpi.comresearchgate.netnih.gov For example, a 3D-QSAR study on pyridin-2-one derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to create predictive models that guided the design of more potent inhibitors. mdpi.com These models generate contour maps that visualize regions where steric bulk, hydrophobicity, or electrostatic charge would be favorable or unfavorable for activity, providing clear guidance for structural optimization. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful ligand-based design technique. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large virtual databases of compounds. nih.gov This virtual screening process can identify novel molecules from different chemical classes that fit the pharmacophore and are therefore potential new hits for the biological target. For instance, a pharmacophore-based virtual screening approach was successfully used to identify novel inhibitors of DNA gyrase B. acs.org This methodology allows for the efficient exploration of chemical space to discover new lead compounds.

Mechanistic Biological Activity Studies in Vitro Research Focus

Enzyme Inhibition Studies and Mechanism of Action

The primary mechanism of action investigated for derivatives of 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one is enzyme inhibition. These studies have provided insights into their potential as therapeutic agents by identifying specific molecular targets.

Inhibition of Human Neutrophil Elastase (HNE)

Derivatives of 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one have been identified as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. nih.gov The inhibitory activity of these compounds is a key area of research. A structure-activity relationship study focusing on the 5 and 7 positions of the benzoxazinone (B8607429) core led to the optimization of the chemical structure for enhanced potency. nih.gov Specifically, the hit-to-lead optimization of 5-methyl-2-(2-phenoxy-pyridin-3-yl)-benzo[d] nih.govnih.govoxazin-4-one resulted in derivatives with significant HNE inhibitory capabilities. nih.gov

The mechanism of HNE inhibition by these benzoxazinone derivatives has been explored through molecular docking studies. These computational analyses have helped in building a common binding model of 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives within the HNE binding site. nih.gov This provides a theoretical framework for understanding the molecular interactions that drive the inhibitory activity.

Table 1: HNE Inhibitory Activity of 2-Pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one Derivatives

Compound Derivative Focus of Study Reference
5-methyl-2-(2-phenoxy-pyridin-3-yl)-benzo[d] nih.govnih.govoxazin-4-one Hit-to-lead optimization nih.gov
2-[2-(4-Methyl-piperazin-1-yl)-pyridin-3-yl] derivatives Structure-activity relationship nih.gov

No specific IC50 data for 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one was available in the searched literature.

Modulation of Methionyl-tRNA Synthetase (MRS) Activity

While research has been conducted on the inhibition of Methionyl-tRNA Synthetase (MRS) by other benzoxazinone derivatives, such as 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one, which showed anticancer activity against A549 human lung cancer cells through this mechanism, specific in vitro studies on the modulation of MRS activity by 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one are not available in the reviewed literature. researchgate.net

Targeting c-Met Kinase Pathways

The c-Met kinase pathway is a recognized target in cancer therapy. Pyridine (B92270) derivatives have been investigated as c-Met kinase inhibitors. However, specific in vitro studies detailing the targeting of c-Met kinase pathways by 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one are not present in the currently available scientific literature.

Reversal of P-Glycoprotein (P-gp) Mediated Multi-Drug Resistance

P-glycoprotein (P-gp) is a transporter protein linked to multidrug resistance (MDR) in cancer cells. While various pyridine-containing compounds have been explored as agents to reverse P-gp-mediated MDR, there is no specific in vitro research available that investigates the role of 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one in this process.

Investigation of Other Serine Protease Inhibition

Beyond HNE, the broader class of serine proteases represents potential targets for therapeutic intervention. While derivatives of 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one have been established as serine protease inhibitors, specific inhibitory data against other serine proteases like chymotrypsin (B1334515) or proteinase 3 for 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one is not detailed in the available literature. nih.gov

In Vitro Cellular Biology Investigations

Comprehensive in vitro cellular biology investigations specifically focused on 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one are not extensively documented in the public domain. While a related compound, 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one, was evaluated for its anticancer activity against the A549 human lung cancer cell line, similar studies on the title compound have not been identified in the searched sources. researchgate.net

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

Derivatives of the benzoxazine (B1645224) scaffold have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. Studies have evaluated these compounds against breast (MCF-7), lung (A549), liver (HEPG2), nasopharyngeal (HONE1), and colon (Colo-205) cancer cells, revealing promising, targeted activity.

One study synthesized a series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles and tested their anticancer activity against several human cancer cell lines, including A549, Huh7 (liver), MCF-7, HCT-116 (colon), and SKOV3 (ovary). nih.gov The results indicated that these compounds were most potent against A549 cells. nih.gov Specifically, compounds 14b and 14c showed the strongest inhibitory effects with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.govresearchgate.net Importantly, these novel compounds exhibited minimal to no toxic effects on the normal cell line BEAS-2B. nih.gov

Furthermore, a series of 4H-benzo[d] nih.govnih.govoxazines were evaluated in breast cancer cell lines MCF-7, CAMA-1, HCC1954, and SKBR-3. nih.gov These compounds displayed a wide range of inhibition, with IC50 values from 0.30 to 157.4 µM in MCF-7 cells. nih.gov Compounds 16, 24, 25, and 26 were particularly potent in inhibiting cell proliferation across all four cell lines, and this effect was correlated with oxidant activity, suggesting a mechanism involving the generation of reactive oxygen species (ROS). nih.gov

A benzimidazole (B57391) derivative, se-182 , was tested on A549, MCF-7, HepG2, and DLD-1 cancer cell lines and showed significant, dose-dependent cytotoxic effects. jksus.org It was highly active against A549 (IC50 = 15.80 μg/mL) and HepG2 cells (IC50 = 15.58 μg/mL). jksus.org Similarly, other studies have reported the anticancer effects of various indole (B1671886) and benzodiazine derivatives against HeLa, A549, HepG2, and MCF-7 cell lines. researchgate.netnih.gov

Compound/DerivativeCell LineActivityIC50 ValueSource
Benzoxazinone-triazole hybrid (14b)A549 (Lung)Strong Inhibition7.59 ± 0.31 μM nih.govresearchgate.net
Benzoxazinone-triazole hybrid (14c)A549 (Lung)Strong Inhibition18.52 ± 0.59 μM nih.govresearchgate.net
Pyridyl-substituted benzotriazinone (4a)COLO 205 (Colon), MCF-7 (Breast)Variable CytotoxicityNot specified nih.govresearchgate.net
Pyridyl-substituted benzotriazinone (4b)COLO 205 (Colon), MCF-7 (Breast)Variable CytotoxicityNot specified nih.govresearchgate.net
4H-benzo[d] nih.govnih.govoxazine (Compound 16)MCF-7, CAMA-1, HCC1954, SKBR-3 (Breast)Potent Inhibition0.30 to 157.4 µM (MCF-7) nih.gov
Benzimidazole derivative (se-182)A549 (Lung)High Cytotoxicity15.80 μg/mL jksus.org
Benzimidazole derivative (se-182)HepG2 (Liver)High Cytotoxicity15.58 μg/mL jksus.org

Analysis of Cellular Pathways and Molecular Targets Involved in Biological Response

The anticancer activity of benzoxazine derivatives is underpinned by their ability to modulate key cellular pathways and interact with specific molecular targets. Research has shown that these compounds can induce apoptosis, cause cell cycle arrest, and generate oxidative stress in cancer cells.

Flow cytometry analysis confirmed that the benzoxazinone-triazole hybrids 14b and 14c induce significant apoptosis in A549 lung cancer cells. nih.govresearchgate.net Further investigation revealed that these compounds elevate levels of reactive oxygen species (ROS), which is a likely contributor to the observed apoptosis. nih.govresearchgate.net Western blot analysis indicated that these compounds could also induce DNA damage and autophagy, playing a crucial role in their anticancer effects. nih.govresearchgate.net Gene expression analysis in A549 cells treated with 14b and 14c showed significant activation of DNA damage, oxidative stress, and autophagy pathways, with increased expression of p53, Nrf2, and ATG7. nih.gov

Derivatives of 1,4-benzoxazinone have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is critical for cancer cell growth and survival. nih.govdrugbank.com For instance, compound 6 , a PI3K/mTOR inhibitor based on the 1,4-benzoxazinone scaffold, exhibited potent activity against PI3Kα with an IC50 value of 0.63 nM and showed significant inhibitory effects on HeLa and A549 cells. nih.gov

In a study on a 1,5-Benzodiazepin-2-One derivative, 3b , molecular docking and in vitro studies demonstrated its potent dual inhibition of HER2 and HDAC1, with IC50 values of 0.023 and 0.041 nM, respectively. nih.gov This compound was found to suppress cell cycle progression at the G2/M phase and induce both early and late apoptosis in HepG2 cancer cells. nih.gov The apoptotic mechanism involved the induction of Caspase 3 and BAX pro-apoptotic proteins, along with the suppression of the anti-apoptotic protein Bcl-2. nih.gov

Other research has highlighted that the cytotoxicity of certain pyrid-2-yl benzo nih.govnih.govnih.govtriazin-7-ones shows a very strong correlation with the naturally occurring anti-cancer agent pleurotin, suggesting a potential mechanism involving the inhibition of thioredoxin reductase (TrxR). nih.gov

In Vitro Anti-inflammatory Mechanisms

Derivatives of 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one have been identified as potent inhibitors of human neutrophil elastase, a serine proteinase implicated in the pathology of various inflammatory diseases. nih.govresearchgate.net This makes it an attractive target for the development of anti-inflammatory compounds. nih.govresearchgate.net Molecular docking studies have helped in building a common binding model of these derivatives into the human neutrophil elastase binding site. nih.govresearchgate.net

Other studies have investigated the anti-inflammatory properties of related heterocyclic compounds. For example, a series of novel 2-pyridyl-2-thiobenzothiazole compounds were investigated for their anti-inflammatory properties using several in vitro methods. nih.gov The compound (3-carboxy-2-pyridyl)-2-thiobenzothiazole was found to be 1.34 times more active than indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). nih.gov

Research on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole has shown that they can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated BV-2 microglial cells. nih.gov These compounds also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory mechanism appears to involve the activation of the Nrf2-HO-1 signaling pathway and a reduction in LPS-induced ROS production. nih.gov Prostaglandins, particularly PGE2, are key mediators of inflammation, and the inhibition of their synthesis is a common mechanism for anti-inflammatory drugs. mdpi.com

Antimicrobial Spectrum and Mechanism of Action against Pathogenic Strains (In Vitro)

The benzoxazine core and its derivatives have been evaluated for their antimicrobial activity against a variety of pathogenic strains. Studies on some prepared benzo[d] nih.govnih.govoxazin-4-one derivatives showed antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria. sciencescholar.us Certain compounds demonstrated good activity against Staphylococcus aureus when compared to the antibiotic ciprofloxacin. sciencescholar.us

The introduction of a 1,3,4-oxadiazole (B1194373) ring, often in conjunction with a pyridine moiety, has been a successful strategy in developing compounds with significant antimicrobial properties. mdpi.com For instance, phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives have shown activity against common bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov One such derivative, C1 , demonstrated significant antibacterial activity against Escherichia coli, achieving approximately 50% inhibition of colony-forming units (CFU). nih.gov

Benzimidazole derivatives have also shown potent antimicrobial effects. One study highlighted a benzimidazole compound with excellent activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 0.39 µM. scielo.br Ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have demonstrated better anti-biofilm activity against Pseudomonas aeruginosa than the ligand alone, indicating a synergistic effect between the ligand and the ruthenium ion. nih.gov

Compound/DerivativePathogenic StrainActivitySource
Benzo[d] nih.govnih.govoxazin-4-one derivativesStaphylococcus aureus (Gram-positive)Good antibacterial activity sciencescholar.us
Benzo[d] nih.govnih.govoxazin-4-one derivativesKlebsiella pneumoniae (Gram-negative)Moderate antibacterial activity sciencescholar.us
Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (C1)Escherichia coliSignificant antibacterial activity (50% CFU inhibition) nih.gov
Benzimidazole derivativeStaphylococcus aureusExcellent antibacterial activity (MIC = 0.39 µM) scielo.br
Ruthenium complex with 2-pyridin-2-yl-1H-benzimidazolePseudomonas aeruginosaAnti-biofilm activity nih.gov

Antifibrotic Potential and Molecular Modulation of Extracellular Matrix Components

The development of tissue fibrosis is significantly influenced by the transforming growth factor-β (TGF-β) pathway, making it a key target for antifibrotic therapies. nih.gov While direct studies on the antifibrotic potential of 2-pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one are limited, research on related heterocyclic compounds provides valuable insights.

A study on novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives evaluated their antifibrotic activities in rat hepatic stellate cells (HSC-T6). mdpi.com Fourteen of these compounds exhibited better anti-fibrotic activities than the known antifibrotic drug Pirfenidone (B1678446). mdpi.com Specifically, compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.com These compounds effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980) in the cell culture medium. mdpi.com

The extracellular matrix (ECM) is a dynamic structure, and its composition can be altered in disease states like epilepsy, where neuronal activity influences the expression of ECM components. researchgate.net Pirfenidone, an antifibrotic agent, has been shown to prevent changes in the expression of collagen types 1, 3, and 4 during the development of fibrosis in a retinal wound repair model. nih.gov It is known to inhibit the activity of connective tissue growth factor (CTGF), platelet-derived growth factor (PDGF), and TGF-β. nih.gov While pirfenidone is a moderate inhibitor of total TGF-β activity, it does not specifically inhibit αVβ6 integrin-mediated TGF-β activation, a key process in fibrosis of the lung, liver, and kidney. nih.gov This highlights the need for novel antifibrotic agents that may target different aspects of the fibrotic process, a potential role for compounds like 2-pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one.

Structure Activity Relationship Sar and Rational Design Principles for 2 Pyridin Yl Benzo D 1 2 Oxazin 4 One Scaffolds

Correlating Structural Variations with Biological Potency and Selectivity

The biological activity of 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives can be finely tuned by introducing various substituents on both the pyridine (B92270) and the benzo rings. These modifications can influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

Substituents on the pyridine ring can significantly alter the electronic distribution and steric hindrance of the molecule, which in turn affects its binding affinity to target proteins. The position and nature of these substituents are critical. For instance, electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density on the pyridine ring, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density and can favor interactions with electron-rich domains.

The orientation of the pyridine ring relative to the benzoxazinone (B8607429) core is also crucial for biological activity. Bulky substituents on the pyridine ring can cause steric hindrance, forcing a change in the dihedral angle between the two ring systems. This can either be beneficial or detrimental to receptor binding, depending on the specific topology of the binding site.

A study on 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones, which included a 2-(pyridin-2-yl) analog, provides valuable insights into the effects of substitutions on the aryl ring at the 2-position, which is analogous to the pyridine ring in our target compound. The study evaluated the in vitro anticancer activity of these compounds against the HeLa human cervical cancer cell line. The results indicated that the nature and position of substituents on the 2-aryl ring significantly influenced the cytotoxic and pro-apoptotic potential.

For instance, the presence of a hydroxyl group at the ortho position of the 2-phenyl ring (a phenyl analog of our pyridine ring) resulted in significant anticancer activity. This suggests that a substituent at a similar position on the pyridine ring could also be beneficial. The table below summarizes the anticancer activity of selected 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives, highlighting the impact of different substituents.

CompoundR (Substituent on 2-Aryl Ring)% Inhibition of HeLa Cell ViabilityApoptotic Index (%)
3a2-Hydroxyphenyl44.6775.61
3c4-Hydroxyphenyl28.5452.86
3k2-Nitrophenyl38.2168.45

These findings underscore the importance of the substitution pattern on the aromatic ring at the 2-position for the anticancer activity of the benzoxazinone scaffold. The enhanced activity of the ortho-hydroxy substituted analog (3a) could be attributed to its ability to form intramolecular hydrogen bonds, which may stabilize a conformation favorable for receptor binding.

Strategies for Lead Optimization and Potency Enhancement

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound to generate a clinical candidate. For the 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one scaffold, several strategies can be employed to enhance potency and selectivity.

One common approach is to perform a systematic SAR study by synthesizing a library of analogs with diverse substituents on both the pyridine and benzo rings. This allows for the identification of key "hotspots" on the molecule where modifications lead to significant improvements in activity. For example, based on the data from the 7-nitro-2-aryl analogs, further exploration of ortho-substituents on the pyridine ring would be a rational starting point.

Another strategy involves using computational modeling and docking studies to understand the binding mode of the lead compound within its target receptor. This information can guide the design of new analogs with improved complementarity to the binding site. For instance, if a specific pocket in the receptor is identified, substituents can be added to the scaffold to occupy that space and form additional favorable interactions.

Furthermore, optimizing the physicochemical properties of the lead compound is crucial for improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). This can involve modifying the molecule to enhance its solubility, permeability, and metabolic stability.

Bioisosteric Replacements and Scaffold Modification Strategies

Bioisosteric replacement is a powerful tool in medicinal chemistry used to fine-tune the properties of a lead compound. It involves replacing a functional group or a substructure with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or ADME properties.

For the 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one scaffold, various bioisosteric replacements can be considered. For example, the pyridine ring could be replaced with other five- or six-membered heterocycles such as pyrimidine (B1678525), pyrazine, or thiazole (B1198619) to explore different electronic and steric effects.

The benzoxazinone core itself can also be a subject of scaffold modification. For instance, the oxygen atom in the oxazinone ring could be replaced with a sulfur atom to yield a benzothiazinone, or with a nitrogen atom to give a quinazolinone. These modifications can significantly alter the geometry and electronic properties of the scaffold, potentially leading to new interactions with the biological target.

Another strategy is scaffold hopping, where the entire 2-pyridin-2-yl-benzo[d] nih.govresearchgate.netoxazin-4-one core is replaced with a structurally different scaffold that maintains the key pharmacophoric features required for biological activity. This approach can lead to the discovery of novel chemical series with improved drug-like properties and potentially new intellectual property.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for Enhanced Diversity

The exploration of the therapeutic potential of 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one is intrinsically linked to the development of novel and efficient synthetic methodologies. The ability to generate a diverse library of analogues is crucial for establishing robust structure-activity relationships (SAR) and optimizing pharmacological properties. Current research focuses on advancing beyond traditional synthetic routes to embrace more sophisticated and diversity-oriented approaches.

Recent progress in the synthesis of 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones has highlighted several promising strategies. These include copper-catalyzed decarboxylative coupling reactions, acid-catalyzed cyclizations, and iodine-catalyzed condensation/cyclization pathways. nih.gov These methods offer improvements in terms of yield, reaction conditions, and substrate scope. Furthermore, diversity-oriented synthesis (DOS) is emerging as a powerful strategy to rapidly access a wide range of structurally distinct benzoxazinone (B8607429) derivatives. nih.govnih.gov By employing divergent and convergent synthetic pathways, DOS enables the creation of compound libraries with significant skeletal and stereochemical diversity, which is essential for screening against a broad spectrum of biological targets.

Key areas for future development in the synthesis of 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one analogues include:

Combinatorial Chemistry: The implementation of high-throughput combinatorial synthesis will enable the rapid generation of large and diverse libraries of derivatives. This approach, coupled with efficient purification and screening techniques, will accelerate the identification of lead compounds.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of benzoxazinone scaffolds could lead to more efficient and sustainable manufacturing processes.

Catalysis: The development of novel catalysts, including organocatalysts and nanocatalysts, can provide access to new reaction pathways and improve the efficiency and selectivity of existing transformations.

Synthetic MethodologyKey FeaturesPotential for Diversity
Copper-Catalyzed Decarboxylative Coupling Mild reaction conditions, good functional group tolerance. nih.govHigh, allows for variation of the substituent at the 2-position.
Acid-Catalyzed Cyclization Utilizes readily available starting materials. nih.govModerate, dependent on the availability of substituted precursors.
Iodine-Catalyzed Condensation/Cyclization Metal-free conditions, often high yielding. nih.govHigh, allows for the introduction of various aromatic and heteroaromatic moieties.
Diversity-Oriented Synthesis (DOS) Employs branching pathways to create structural diversity. nih.govnih.govVery high, generates libraries with diverse scaffolds and stereochemistry.

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful new tools for the de novo design and bioactivity prediction of novel compounds. nih.govmdpi.com For 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one, these computational approaches can significantly accelerate the identification of potent and selective analogues with optimized pharmacokinetic properties.

De novo drug design algorithms, powered by generative models such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore vast chemical spaces to generate novel molecular structures with desired properties. mdpi.com These algorithms can be trained on existing datasets of benzoxazinone derivatives and their biological activities to learn the underlying chemical patterns that govern their therapeutic effects. This enables the design of new molecules with a higher probability of success.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one analogues. tainstruments.com By analyzing the physicochemical properties and structural features of a series of compounds, these models can establish mathematical relationships between chemical structure and biological activity. This predictive capability allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby reducing the time and cost of drug development.

Furthermore, AI and ML can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel benzoxazinone derivatives. frontiersin.org Early-stage prediction of these properties is crucial for avoiding costly failures in later stages of drug development.

AI/ML ApplicationDescriptionImpact on Drug Discovery
De Novo Design Generative models create novel molecular structures with desired properties. mdpi.comAccelerates the discovery of novel chemical entities.
QSAR Modeling Predicts the biological activity of compounds based on their chemical structure. tainstruments.comPrioritizes promising candidates for synthesis and testing.
ADMET Prediction Predicts the pharmacokinetic and toxicity profiles of new molecules. frontiersin.orgReduces late-stage attrition of drug candidates.
Target Identification AI algorithms can analyze biological data to identify novel protein targets for benzoxazinone derivatives.Expands the therapeutic applications of the scaffold.

Advanced Biophysical Characterization of Ligand-Target Interactions

A deep understanding of the molecular interactions between 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one and its biological targets is fundamental for rational drug design and optimization. Advanced biophysical techniques provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nuvisan.comspringernature.com This information is crucial for understanding the driving forces behind ligand-target recognition and for guiding the optimization of binding affinity and selectivity.

Surface Plasmon Resonance (SPR) provides real-time kinetic data on the association (kon) and dissociation (koff) rates of ligand-target binding. researchgate.netbioradiations.com This kinetic information is increasingly recognized as a critical determinant of a drug's efficacy and duration of action. SPR can be used to rank compounds based on their binding kinetics and to identify those with optimal residence times at the target.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a wealth of information on ligand-target interactions at the atomic level. mdpi.com Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can be used to identify the binding epitope of 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one on its target protein and to characterize the conformational changes that occur upon binding.

X-ray Crystallography provides high-resolution three-dimensional structures of ligand-protein complexes. nih.gov This detailed structural information is invaluable for understanding the precise binding mode of 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one and for guiding structure-based drug design efforts. For instance, a study on 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives has utilized molecular docking to model their binding to the human neutrophil elastase active site. nih.govresearchgate.net

Biophysical TechniqueInformation ProvidedApplication in Drug Discovery
Isothermal Titration Calorimetry (ITC) Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). nuvisan.comspringernature.comLead optimization, understanding binding thermodynamics.
Surface Plasmon Resonance (SPR) Association (kon) and dissociation (koff) rate constants, binding affinity (KD). researchgate.netbioradiations.comHit screening, kinetic optimization, residence time analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Ligand binding epitope, conformational changes, protein dynamics. mdpi.comFragment-based screening, validation of binding mode.
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex. nih.govStructure-based drug design, understanding key interactions.

Exploration of 2-Pyridin-yl-benzo[d]nih.govnih.govoxazin-4-one as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the interrogation of its function in complex biological systems. The 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one scaffold, with its potential for potent and selective biological activity, represents a promising starting point for the development of novel chemical probes.

The design of a high-quality chemical probe requires a deep understanding of its target engagement, selectivity, and mechanism of action. By modifying the 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one core, researchers can introduce functionalities that facilitate its use as a probe. These modifications may include:

Affinity Labels: Incorporation of reactive groups that can form a covalent bond with the target protein, enabling its identification and characterization.

Photoaffinity Labels: Introduction of photoreactive groups that, upon irradiation with light, form a covalent bond with the target. This technique allows for precise temporal and spatial control over target labeling.

Fluorescent Tags: Attachment of fluorescent dyes to visualize the subcellular localization of the target protein and to monitor ligand-target interactions in real-time.

Biotin (B1667282) Tags: Incorporation of a biotin moiety to enable the affinity purification of the target protein and its associated binding partners.

The development of chemical probes based on the 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one scaffold will provide invaluable tools for:

Target Validation: Confirming the role of a specific protein in a disease pathway.

Mechanism of Action Studies: Elucidating the downstream effects of target modulation.

Drug Discovery: Identifying new binding pockets and allosteric sites on target proteins.

Uncovering Novel Biological Targets and Therapeutic Applications

While initial studies have focused on the potential of 2-pyridinyl-benzoxazinone derivatives as inhibitors of enzymes like human neutrophil elastase, the full spectrum of their biological activities remains largely unexplored. nih.govresearchgate.net Future research will focus on uncovering novel biological targets and expanding the therapeutic applications of this versatile scaffold.

Target Identification and Validation: A variety of experimental and computational approaches can be employed to identify new biological targets for 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one. These include:

Phenotypic Screening: Screening diverse libraries of benzoxazinone derivatives in cell-based assays that model various diseases can reveal unexpected therapeutic activities.

Affinity-Based Proteomics: Using chemical probes derived from the 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one scaffold to pull down their binding partners from cell lysates, followed by mass spectrometry-based protein identification.

In Silico Target Prediction: Employing computational algorithms that predict potential protein targets based on the chemical structure of the ligand.

Expansion of Therapeutic Areas: The identification of novel targets will open up new avenues for the therapeutic application of 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives. Potential therapeutic areas for exploration include:

Oncology: Many signaling pathways that are dysregulated in cancer involve enzymes that could be targeted by benzoxazinone inhibitors.

Neurodegenerative Diseases: The modulation of key proteins involved in neuronal function and survival could offer therapeutic benefits in diseases such as Alzheimer's and Parkinson's.

Infectious Diseases: Targeting essential enzymes in bacteria, viruses, or fungi could lead to the development of new anti-infective agents.

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties suggested by the inhibition of neutrophil elastase warrant further investigation in a broader range of inflammatory conditions. nih.govresearchgate.net

The continued exploration of the chemical and biological properties of 2-Pyridin-2-yl-benzo[d] nih.govnih.govoxazin-4-one holds great promise for the discovery of novel therapeutics to address unmet medical needs. The integration of cutting-edge technologies and interdisciplinary collaborations will be essential to fully realize the potential of this remarkable heterocyclic scaffold.

Q & A

Q. What are the standard synthetic routes for 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation of anthranilic acid derivatives with acylating agents. For example:

  • Route 1 : Anthranilic acid reacts with benzoyl chloride in pyridine at 0–2°C, followed by neutralization with sodium bicarbonate and recrystallization from ethanol .
  • Route 2 : Substituted anthranilic acids (e.g., brominated derivatives) are treated with acetic anhydride and pyridine under reflux, followed by solvent distillation and recrystallization .
    Optimization Tips :
  • Use glacial acetic acid as a catalyst for primary amine condensations to improve yields .
  • Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1:1 molar ratio of anthranilic acid to acyl chloride) to minimize side products .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound derivatives?

Methodological Answer:

  • <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.5–8.3 ppm for pyridinyl and benzoxazine rings) and absence of NH2 peaks in cyclized products .
  • <sup>13</sup>C NMR : Carbonyl (C=O) signals appear at δ 158–160 ppm, while aromatic carbons range from δ 115–148 ppm .
  • FTIR : Strong absorption bands at 1700–1750 cm<sup>−1</sup> (C=O stretch) and 1250–1300 cm<sup>−1</sup> (C–O–C in oxazine) confirm cyclization .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • Antibacterial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
  • Enzyme Inhibition : For C1r serine protease inhibition, employ fluorogenic substrate assays (e.g., Z-Gly-Arg-AMC) and compare IC50 values to reference inhibitors like FUT-175 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., Br at C7) to enhance antibacterial potency .
  • Heterocyclic Modifications : Replace pyridinyl with substituted phenyl groups to improve C1r selectivity (e.g., 2-iodophenyl derivatives show 10× higher activity vs. trypsin) .
  • Data-Driven Design : Use regression models correlating Hammett σ values of substituents with log(IC50) .

Q. What computational approaches predict electronic properties and reactivity of this scaffold?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula can model electron density distributions .
  • Molecular Docking : Simulate binding poses with C1r protease (PDB: 1MDY) to identify critical hydrogen bonds (e.g., carbonyl interactions with Ser<sup>632</sup>) .

Q. How can contradictory biological data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like bacterial inoculum size (e.g., 1×10<sup>6</sup> CFU/mL) and solvent (DMSO ≤1% v/v) to ensure reproducibility .
  • Meta-Analysis : Compare MIC values across studies using ANOVA to identify statistically significant outliers .

Q. What catalytic methods improve synthetic efficiency for large-scale applications?

Methodological Answer:

  • Palladium-Catalyzed Carbonylation : Use Pd(OAc)2/Xantphos with CO gas to synthesize 2-aryl derivatives in 79–85% yields under mild conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 15 min at 120°C) while maintaining yields >90% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.